![molecular formula C25H23NO6 B2446936 Fmoc-Tyr(3-Methoxy)-OH CAS No. 1699289-36-5](/img/structure/B2446936.png)
Fmoc-Tyr(3-Methoxy)-OH
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Overview
Description
Fmoc-Tyr(3-Methoxy)-OH is a chemical compound with the molecular formula C25H23NO6 . It is used in peptide synthesis .
Synthesis Analysis
The synthesis of Fmoc-Tyr(3-Methoxy)-OH involves protecting the alpha nitrogen of the amino acids with a temporary protecting group to prevent uncontrolled oligomerization during coupling . Two such protecting groups, t-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), are widely used in solid phase peptide synthesis . Reactive functional groups in amino acid side chains also need to be protected to avoid undesired side reactions .Molecular Structure Analysis
The molecular weight of Fmoc-Tyr(3-Methoxy)-OH is 433.453 . The exact structure can be found in chemical databases .Physical And Chemical Properties Analysis
Fmoc-Tyr(3-Methoxy)-OH has a density of 1.3±0.1 g/cm3 and a boiling point of 687.7±55.0 °C at 760 mmHg .Scientific Research Applications
- Application : Fmoc-Tyr(3-Methoxy)-OH serves as a deprotection reagent for amino acids’ N-α protection during SPPS-Fmoc/TBu. Researchers have successfully synthesized peptides using 4-methylpiperidine (4-MePip) as the Fmoc removal agent .
Solid-Phase Peptide Synthesis (SPPS):
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6/c1-31-23-13-15(10-11-22(23)27)12-21(24(28)29)26-25(30)32-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,13,20-21,27H,12,14H2,1H3,(H,26,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGOFAFWPOOZJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |
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